Product packaging for Zinc 2-Ethylhexanoate(Cat. No.:CAS No. 136-53-2)

Zinc 2-Ethylhexanoate

Cat. No.: B1173643
CAS No.: 136-53-2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Interdisciplinary Relevance in Chemical Sciences

The significance of Zinc 2-ethylhexanoate (B8288628) stems from its multifaceted roles across various sub-disciplines of chemistry, including catalysis, polymer chemistry, and materials science. Its ability to accelerate chemical reactions and influence the properties of materials makes it a compound of high interest.

In the field of catalysis , Zinc 2-ethylhexanoate is widely recognized for its efficacy in promoting a range of chemical transformations. It serves as a catalyst in polymerization reactions, particularly in the synthesis of polyurethanes and polyesters. evitachem.com The compound's catalytic activity is attributed to its ability to coordinate with substrates, thereby facilitating the formation of new chemical bonds. evitachem.com Research has shown its utility in the ring-opening polymerization of lactones, a key process in producing biodegradable polyesters like polylactic acid (PLA). researchgate.net For instance, it has been used as a co-catalyst with tin(II) 2-ethylhexanoate to achieve significant yields in lactide synthesis.

The interdisciplinary relevance of this compound is further highlighted in polymer chemistry . Beyond its catalytic role in polymerization, it is also employed as a heat stabilizer for polyvinylchloride (PVC) and as a drying agent in paints and coatings, where it accelerates the oxidative crosslinking process. cymitquimica.com Its incorporation into polymer formulations can enhance properties such as adhesion and durability. evitachem.com

In materials science , this compound serves as a valuable precursor for the synthesis of zinc-containing nanomaterials. evitachem.com Notably, it is used to produce zinc oxide (ZnO) nanoparticles through thermal decomposition. evitachem.comacs.org These nanoparticles have applications in electronics, sensors, and photocatalysis. evitachem.com Furthermore, research has explored its use in creating transparent and dense zinc tin oxide (ZTO) thin films for electronic devices. researchgate.net

The compound's utility extends to other areas as well. It has been investigated as a fuel additive to reduce emissions and as a component in agricultural films to enhance crop yields. bdmaee.net Studies have shown that films treated with this compound can improve water retention and photosynthesis, leading to increased agricultural productivity. bdmaee.net

Evolution of Research Perspectives on this compound

The scientific community's understanding and application of this compound have evolved significantly over time. Initial research focused on its fundamental properties and its role as a catalyst in conventional polymerization and as a drier in coatings. researchgate.net

More recent research has delved into more sophisticated applications and mechanistic understandings. For example, its role in the chemical recycling of polymers is a growing area of investigation. Studies have explored its effectiveness in the depolymerization of aliphatic polyesters, aiming to create more sustainable plastic life cycles. acs.org Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the correlation between the molecular structure of zinc carboxylate liquids and their physical properties, like viscosity. shepchem.com

Furthermore, the application of this compound as a precursor for advanced materials has become a prominent research theme. Scientists are exploring its use in the synthesis of complex metal oxide thin films and nanoparticles with tailored properties for specific electronic and optical applications. researchgate.netresearchgate.net There is also growing interest in its role in corrosion inhibition, with studies showing that it can form protective films on metal surfaces. researchgate.netmdpi.com

The table below summarizes some of the key research findings and applications of this compound.

Research Area Key Findings and Applications Relevant Compounds
Catalysis Acts as a catalyst for polymerization (e.g., polyurethanes, polyesters), and esterification reactions. evitachem.comTin(II) 2-ethylhexanoate
Polymer Chemistry Used as a heat stabilizer for PVC, a drying agent in coatings, and in the synthesis of biodegradable polymers like PLA. cymitquimica.comPolyvinylchloride (PVC), Polylactic acid (PLA)
Materials Science Precursor for zinc oxide (ZnO) nanoparticles and zinc tin oxide (ZTO) thin films. evitachem.comacs.orgresearchgate.netZinc Oxide (ZnO), Zinc Tin Oxide (ZTO)
Environmental Applications Investigated as a fuel additive to reduce soot emissions and in agricultural films to improve crop yields. bdmaee.netBarium 2-ethylhexanoate
Corrosion Inhibition Forms protective films on zinc surfaces to prevent corrosion. researchgate.netmdpi.com2-Ethylhexanoic acid

This evolution in research demonstrates a shift from foundational applications to more specialized and technologically advanced uses, underscoring the enduring and expanding importance of this compound in the chemical sciences.

Properties

CAS No.

136-53-2

Molecular Formula

C6H12O4

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Zinc 2 Ethylhexanoate

Diverse Synthesis Routes

The preparation of Zinc 2-ethylhexanoate (B8288628) and its derivatives can be accomplished through several distinct methodologies, ranging from direct reactions at elevated temperatures to controlled precipitation in aqueous solutions. Furthermore, it serves as a key precursor in advanced synthesis techniques for nanomaterials.

A primary and common method for synthesizing Zinc 2-ethylhexanoate involves the direct reaction of zinc oxide with 2-ethylhexanoic acid. evitachem.comcdnsciencepub.com This process is typically conducted at elevated temperatures to drive the acid-base reaction forward. To facilitate the removal of water, which is formed as a byproduct, the reaction is often carried out in a solvent such as toluene (B28343) or benzene (B151609) that allows for azeotropic distillation. evitachem.com

The stoichiometry between the reactants is critical and can be adjusted to produce either neutral or basic zinc carboxylates. For instance, basic this compound, with the formula (C₇H₁₅COO)₆Zn₄O, can be synthesized by reacting zinc oxide and 2-ethylhexanoic acid in specific proportions. cdnsciencepub.com Another pathway to the basic salt involves heating the neutral this compound with an additional mole of zinc oxide, demonstrating an alternative direct pathway. google.com

Controlled precipitation and hydrolysis in aqueous media offer another versatile route to this compound, particularly the basic form. evitachem.comgoogle.com This method involves reacting an inorganic zinc salt, such as zinc chloride, with 2-ethylhexanoic acid and an alkaline hydroxide (B78521), like sodium hydroxide, in an aqueous solution. google.com The reaction is carefully controlled to maintain a pH between 4 and 9. google.com During the process, zinc hydroxide may temporarily precipitate before reacting further and dissolving as the final product is formed. google.com The resulting this compound is then extracted from the aqueous phase using a water-immiscible organic solvent, yielding a high-purity product. google.com

A more advanced hydrolysis route operates at room temperature using organometallic precursors. Layered zinc hydroxide (LZH) structures, which are closely related to basic zinc carboxylates, have been synthesized through the hydrolysis of a mixture of diethyl zinc and a zinc carboxylate (like zinc hexanoate) in an apolar solvent like toluene. nih.gov The stoichiometry of the reactants is crucial for selectively forming the desired layered material over zinc oxide nanoparticles. nih.gov

MethodPrecursorsKey ConditionsProductReference
Direct Reaction Zinc Oxide, 2-Ethylhexanoic AcidElevated temperature, often with azeotropic removal of water using toluene.Neutral or Basic this compound evitachem.comcdnsciencepub.com
Controlled Precipitation Zinc Chloride, 2-Ethylhexanoic Acid, Sodium HydroxideAqueous solution, pH controlled at 4-9, temperature of 50-60°C.Basic this compound google.com
Organometallic Hydrolysis Diethyl Zinc, Zinc Carboxylate, WaterRoom temperature in an apolar organic solvent (e.g., toluene).Layered Zinc Hydroxide nih.gov

In the context of sol-gel chemistry, this compound is primarily utilized as a precursor for the synthesis of zinc oxide (ZnO) nanoparticles rather than being a product of the synthesis itself. evitachem.commdpi.comnih.gov The sol-gel process leverages the hydrolysis of a molecular precursor to form a colloidal suspension (sol) that subsequently undergoes polycondensation to form a gel.

A typical approach involves dissolving this compound in an alcohol, such as propan-2-ol. mdpi.comnih.gov A strong base, for example, tetramethylammonium (B1211777) hydroxide (TMAH), is then added to the solution to induce rapid hydrolysis of the zinc carboxylate. mdpi.comnih.gov This leads to the formation of a colloidal suspension of nanocrystalline zinc oxide. The resulting nanoparticles can then be collected and purified. mdpi.comnih.gov The ability of this compound to dissolve in organic solvents makes it a highly suitable precursor for these non-aqueous sol-gel routes, which offer excellent control over the purity and properties of the resulting ZnO nanomaterial. evitachem.com

Metal-Organic Decomposition (MOD) is a non-vacuum, solution-based technique used to create thin films and nanoparticles. This compound is an exemplary precursor for this method due to its favorable properties: it is cost-effective, air-stable, generally non-toxic, and soluble in various organic solvents. researchgate.net

The MOD process involves the thermal decomposition of the organometallic precursor at elevated temperatures. To synthesize ZnO nanocrystals, a solution of this compound is prepared, often in a high-boiling point solvent like diphenyl ether and in the presence of capping agents or surfactants such as oleic acid. researchgate.net This mixture is heated to temperatures typically ranging from 175°C to 250°C under an inert atmosphere. researchgate.net At these temperatures, the this compound decomposes, leading to the nucleation and growth of ZnO nanocrystals. This method has been successfully used to produce highly crystalline ZnO nanocrystals with controlled sizes, typically in the range of 5 to 8 nm. researchgate.net

Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for producing nanomaterials. nih.govmdpi.com This technique utilizes microwave radiation to heat the reaction mixture, which allows for uniform and rapid heating, leading to faster reaction kinetics and often higher yields compared to conventional heating methods. mdpi.commdpi.com

While many studies on microwave-assisted synthesis of ZnO nanoparticles employ precursors like zinc acetate (B1210297) or zinc chloride, the principles are directly applicable to the decomposition of this compound. nih.govmdpi.comresearchgate.net The process can significantly reduce reaction times and provide better control over the size and morphology of the resulting nanoparticles. mdpi.com For instance, microwave-assisted hydrothermal methods have been shown to enhance reaction rates by 10–100 times compared to standard hydrothermal techniques. mdpi.com This approach is advantageous for producing nanoparticle precursors, as the precise control over temperature and pressure can lead to nanomaterials with a narrow particle size distribution and desired crystalline structures. nih.gov

Precursor Design and Structural Control in Material Synthesis

The choice and design of the molecular precursor are fundamental to controlling the structure, size, and morphology of the final material. This compound is a versatile precursor whose chemical properties can be exploited to direct the synthesis towards specific outcomes. researchgate.net

Its solubility in organic media and its decomposition profile make it an excellent candidate for solution-based synthesis of ZnO. evitachem.comresearchgate.net Research has shown that the decomposition of this compound in the presence of specific capping agents can yield ZnO nanocrystals with well-defined sizes, for example, in the 5 to 8 nm range. researchgate.net

Furthermore, sophisticated precursor systems can provide a high degree of structural control. In the organometallic hydrolysis route, the stoichiometric ratio of the zinc carboxylate to the diethyl zinc precursor is a critical design parameter. nih.gov By carefully controlling this ratio, the synthesis can be directed to selectively form either zero-dimensional (0D) ZnO nanoparticles or two-dimensional (2D) layered zinc hydroxide (LZH) nanoplatelets. nih.gov This demonstrates a powerful strategy for structural control, where tuning the precursor chemistry at the molecular level dictates the dimensionality and nature of the resulting nanomaterial.

Precursor SystemKey Control ParameterResulting MaterialParticle Size / StructureReference
This compound, Oleic Acid, Diphenyl EtherDecomposition Temperature (175°C)ZnO Nanocrystals~5-8 nm researchgate.net
Diethyl Zinc, Zinc Carboxylate, Water[Carboxylate]/[Zn] ratio < 0.2ZnO Nanoparticles~3-4 nm nih.gov
Diethyl Zinc, Zinc Carboxylate, Water[Carboxylate]/[Zn] ratio > 0.4 (optimal at 0.6)Layered Zinc Hydroxide (LZH)2D Nanoplatelets nih.gov

Coordination Chemistry and Structural Elucidation

Fundamental Coordination Geometry and Ligand Interactions of Zinc 2-Ethylhexanoate (B8288628) Complexes

Zinc 2-ethylhexanoate is a metal carboxylate, and its structure is characterized by the coordination of a central zinc atom with two 2-ethylhexanoate anions. The primary coordination geometry around the zinc ion is tetrahedral. rsc.org This geometry arises from the interaction of the zinc cation with the oxygen atoms of the carboxylate groups.

Bidentate Bridging: This is a common coordination mode for zinc carboxylates. pharmaffiliates.com In this arrangement, the carboxylate group bridges two different zinc atoms. This can occur in a syn-syn or syn-anti conformation.

Bidentate Chelating: In this mode, both oxygen atoms of a single carboxylate group bind to the same zinc atom.

Monodentate: Here, only one of the oxygen atoms of the carboxylate group coordinates with the zinc atom.

The specific coordination mode adopted by the 2-ethylhexanoate ligand is sensitive to various factors, including the reaction conditions, stoichiometry, temperature, and the solvent used. nih.gov This variability in coordination leads to a rich structural diversity for zinc carboxylate complexes. nih.gov For instance, in some zinc carboxylates, the local structure around the zinc ion is nearly tetrahedral, with the first coordination sphere consisting of oxygen atoms from four different carboxylate groups, each forming a bidentate bridge with two zinc atoms. pharmaffiliates.com

Table 1: Common Coordination Modes of Carboxylate Ligands with Zinc

Coordination ModeDescription
MonodentateOne oxygen atom of the carboxylate group is bonded to the zinc center.
Bidentate ChelatingBoth oxygen atoms of the carboxylate group are bonded to the same zinc center.
Bidentate Bridging (syn-syn)The carboxylate group bridges two zinc centers with both oxygen atoms on the same side.
Bidentate Bridging (syn-anti)The carboxylate group bridges two zinc centers with the oxygen atoms on opposite sides.

Spectroscopic Investigations of Molecular Structure

Spectroscopic techniques are invaluable for elucidating the molecular structure and coordination environment of this compound.

FTIR spectroscopy is a powerful tool for probing the coordination of the carboxylate group in this compound. The vibrational frequencies of the carboxylate group (COO⁻) are particularly sensitive to its coordination mode. The key vibrational bands are the asymmetric (νₐₛ) and symmetric (νₛ) stretching modes of the COO⁻ group. The difference in wavenumber between these two bands (Δν = νₐₛ - νₛ) can provide insights into the coordination environment. illinois.edu

In this compound, an asymmetric COO stretching resonance has been identified at 1632 cm⁻¹. nih.govproquest.com The intensity of this band has been found to correlate with the viscosity of liquid this compound, suggesting the presence of polymeric species. nih.govproquest.com Studies on other zinc carboxylates have shown that a broadened asymmetric COO⁻ stretch band, shifted to around 1570–1590 cm⁻¹, can indicate the presence of amorphous zinc carboxylates. researchgate.net In crystalline zinc carboxylates, the zinc atoms are often surrounded by four equivalent carboxylate groups, leading to a single sharp asymmetric COO⁻ band in the FTIR spectrum. researchgate.net Broadening of this band suggests a greater variation in the local environment of the carboxylate groups. researchgate.net

Table 2: Characteristic FTIR Bands for Zinc Carboxylates

Vibrational ModeWavenumber Range (cm⁻¹)Significance
Asymmetric COO⁻ Stretch (νₐₛ)1570 - 1632Sensitive to coordination mode and structural order. A band at 1632 cm⁻¹ in this compound is linked to polymeric structures. nih.govproquest.com
Symmetric COO⁻ Stretch (νₛ)~1400 - 1450Also indicative of the carboxylate coordination environment.
C-H Stretching2700 - 3000Characteristic of the alkyl chains of the 2-ethylhexanoate ligand.

NMR spectroscopy provides further detail on the structure of zinc carboxylates. While detailed ¹H and ¹³C NMR spectra for this compound are not extensively reported in readily accessible literature, studies on analogous long-chain zinc carboxylates offer valuable insights.

¹³C NMR spectroscopy can provide information about the carbon environment within the 2-ethylhexanoate ligand. The chemical shift of the carboxylate carbon is particularly sensitive to the coordination environment. nih.gov In studies of various zinc carboxylates, ¹³C NMR has been used to probe the crystal packing of these compounds. nih.gov For some zinc carboxylates, a single resonance for the carboxylate carbon in the ¹³C NMR spectrum indicates a single carboxylate environment. pharmaffiliates.com

⁶⁷Zn NMR is a more direct probe of the zinc coordination environment. However, ⁶⁷Zn is a low-γ quadrupolar nuclide with a low natural abundance, which makes it a challenging nucleus to study by NMR, often resulting in low sensitivity and broad resonances. pharmaffiliates.com Despite these challenges, high-field ⁶⁷Zn solid-state NMR has been successfully applied to a series of zinc carboxylates, demonstrating its potential to characterize these compounds. nih.gov

Structural Forms and Aggregation Behavior in Various Media

This compound can exist in various structural forms and exhibits complex aggregation behavior, particularly in solution and in the solid state. The interplay between the zinc centers and the bidentate bridging carboxylate ligands can lead to the formation of oligomeric or polymeric structures. nih.govproquest.com

In nonpolar organic solvents, where it is readily soluble, this compound can form aggregates. The branched alkyl chains of the 2-ethylhexanoate ligand contribute to its solubility in such media. rsc.org The formation of a polymeric species, identified as catena-2-ethylhexanato-(O,O′)-tri-μ-2-ethylhexanato-(O,O′)-dizinc(II), has been proposed to be responsible for the viscosity of liquid this compound. nih.govproquest.com

In the solid state, zinc carboxylates can exist in both crystalline and amorphous forms. researchgate.net The crystalline forms are characterized by a well-ordered arrangement of the molecules, while the amorphous forms lack long-range order. researchgate.net The transition between these states can be influenced by factors such as the method of preparation and the thermal history of the sample.

Theoretical Computational Approaches in Structural Analysis

Theoretical computational methods, particularly Density Functional Theory (DFT), have been employed to complement experimental studies and provide a deeper understanding of the molecular structure and properties of this compound. nih.gov

DFT calculations have been used to:

Assign Vibrational Spectra: By calculating the theoretical vibrational frequencies, DFT can aid in the assignment of experimental FTIR spectra. For example, DFT has been used to assign the IR spectra of a zinc carboxylate dimer and a model of the molecular liquid, μ-4-oxo-hexakis-(μ-2-ethylhexanato)-tetrazinc(II). nih.govproquest.com These calculations have shown that the decreased symmetry of a polymeric structure relative to a simpler molecular liquid leads to an increased intensity of the asymmetric carboxylate stretch at 1632 cm⁻¹. nih.gov

Predict Molecular Geometries: DFT can be used to optimize the geometries of different possible structures of this compound complexes, helping to identify the most stable conformations.

Investigate Reaction Mechanisms: Computational methods can be used to model the pathways of reactions involving this compound, providing insights into its catalytic activity.

These theoretical approaches are crucial for interpreting experimental data and for building a comprehensive model of the structure and behavior of this compound at the molecular level.

Catalytic Applications and Mechanistic Insights

Role as a Lewis Acid Catalyst in Organic Reactions

The catalytic activity of zinc 2-ethylhexanoate (B8288628) is fundamentally rooted in its character as a Lewis acid. The zinc ion, with its vacant orbitals, can accept electron pairs from other molecules, thereby activating them for subsequent reactions. In polymer chemistry, this property is crucial for facilitating the reaction between isocyanates and polyols to form polyurethanes. By coordinating with the oxygen atoms of these substrates, zinc 2-ethylhexanoate increases their electrophilicity, which in turn promotes the formation of the polymer. evitachem.com This ability to form stable complexes enhances its catalytic effectiveness in a variety of processes. evitachem.com

Beyond polymerization, zinc catalysts are gaining traction in a broader range of organic transformations, traditionally dominated by precious transition metals. The development of zinc-catalyzed methodologies is highly appealing due to the low cost, low toxicity, and ready availability of zinc compounds. researchgate.net Recent research has highlighted the use of zinc catalysts in the formation of carbon-heteroatom bonds, a critical process in synthetic organic chemistry. researchgate.net While the search results emphasize its role in polymerization, the underlying principle of Lewis acidity is the common thread in its catalytic applications.

Polymerization Catalysis

This compound is a well-established catalyst in the field of polymer science, demonstrating significant activity in various polymerization reactions. Its low toxicity makes it an attractive alternative to other metal-based catalysts, such as those containing tin. researchgate.net

This compound is an effective catalyst for the ring-opening polymerization (ROP) of cyclic esters like lactides and ε-caprolactone to produce biodegradable polyesters such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). researchgate.netmdpi.comnih.govresearchgate.net The mechanism for this process is generally accepted to be a coordination-insertion mechanism. nih.gov

The process begins with the coordination of the carbonyl oxygen of the cyclic ester monomer to the Lewis acidic zinc center. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack. nih.gov In the presence of a co-initiator, typically an alcohol, a zinc alkoxide species is formed, which is believed to be the true initiating species. researchgate.net This alkoxide then attacks the activated carbonyl carbon of the monomer, leading to the cleavage of the acyl-oxygen bond and the opening of the ring. The monomer is thus inserted into the zinc-alkoxide bond, and the process repeats, leading to chain propagation. nih.gov

Studies have shown that the stereochemistry of the ligands attached to the zinc center can significantly influence the stereoselectivity of the polymerization of racemic lactide, leading to polymers with different tacticities (e.g., heterotactic or isotactic), which in turn affects the polymer's physical properties. mdpi.com

Table 1: Ring-Opening Polymerization (ROP) of ε-Caprolactone (CL) using Zinc-Based Catalytic Systems nih.govresearchgate.net

Catalyst SystemMonomer/Catalyst RatioTemperature (°C)Time (h)Monomer Conversion (%)
ZnEt₂/GAc10080669
ZnEt₂/GAc100604865
ZnEt₂/PGAc100806100
ZnEt₂/PGAc100604890

Polyurethane and Polyester (B1180765) Synthesis and Curing

In the synthesis of polyurethanes, this compound acts as a catalyst for the reaction between isocyanates and polyols. evitachem.complastribution.co.uk It is often used as a co-catalyst to modify the cure rate profile. plastribution.co.uk Specifically, zinc carboxylates like this compound preferentially catalyze the crosslinking reactions that form biurets and allophanates, which often require heat to be effective. reaxis.com They are generally less effective at catalyzing the primary urethane (B1682113) formation (polyol-isocyanate reaction) and are therefore typically used in conjunction with more efficient urethane catalysts, such as bismuth carboxylates. reaxis.com

Its role extends to the synthesis of other polyesters where it can act as a catalyst for condensation reactions. evitachem.com It is also utilized as an additive in paints and coatings to improve adhesion and durability, a function related to its catalytic role in curing processes. evitachem.com

Ziegler-Natta catalysts are primarily used for the polymerization of 1-alkenes (alpha-olefins) like ethylene (B1197577) and propylene. wikipedia.org While the core components of traditional Ziegler-Natta catalysts are typically titanium compounds combined with organoaluminum co-catalysts, the broader field of olefin polymerization involves a variety of metal-based catalytic systems. The search results did not provide specific details on the direct role of this compound within classical Ziegler-Natta systems. However, the development of novel catalytic systems for olefin polymerization is an active area of research, and zinc-based catalysts, in general, are being explored for various polymerization reactions.

The kinetics of ring-opening polymerization of D,L-lactide using this compound as a catalyst has been investigated. researchgate.net These studies have employed kinetic models that account for various reactions including activation, propagation, chain transfer, and side reactions like transesterification and chain scission. researchgate.net The rate constants for these reactions have been estimated, confirming the relevance of side reactions across different temperature ranges. researchgate.net

Mechanistic studies suggest that for the ROP of lactides, zinc carboxylates, in combination with an alcohol co-initiator, form reactive zinc alkoxides. These alkoxides are proposed to be the true initiators of the polymerization at temperatures below 150°C. researchgate.net The polymerization is believed to proceed via a coordination-insertion mechanism. acs.org The study of these kinetics and mechanisms is crucial for controlling the molecular weight and properties of the resulting polymers.

Design and Development of Novel Zinc-Based Catalytic Systems

There is significant ongoing research focused on the design and development of novel zinc-based catalysts for polymerization to address the demand for sustainable alternatives to petroleum-based plastics. mdpi.com The goal is to create catalysts with enhanced activity, stability, and stereochemical control. mdpi.comnih.gov

Ligand design plays a pivotal role in modulating the performance of zinc catalysts. The steric and electronic properties of the ligands attached to the zinc center can significantly influence the catalyst's activity and the properties of the resulting polymer. mdpi.com For instance, the use of chiral amido-oxazolinate ligands has led to highly active and isoselective initiators for the ROP of racemic lactide, producing isotactic stereoblock PLAs. mdpi.com Similarly, zinc complexes with bisguanidine ligands have shown exceptionally high activity in the bulk ROP of cyclic esters, even surpassing the industrially used tin(II) 2-ethylhexanoate. nih.gov

Researchers are also exploring catalytic systems prepared from components like diethylzinc (B1219324) and gallic acid or propyl gallate for the ROP of ε-caprolactone, which have proven to be quite effective. nih.govresearchgate.net The development of these novel systems, including cationic zinc complexes, aims to provide more efficient and environmentally friendly routes to biodegradable polymers. tandfonline.com

Table 2: Comparison of Catalytic Activity for Lactide Polymerization nih.gov

CatalystMonomer/Initiator RatioTemperature (°C)Polymerization Rate Constant (kₚ) (L mol⁻¹ s⁻¹)
Zinc Bisguanidine ComplexVarious150 (Bulk)1.43
Tin(II) 2-ethylhexanoateVarious150 (Bulk)~0.14

Guanidinate and Chelate Complexes in Catalysis

While this compound itself is a recognized catalyst, significant research has been directed towards the development of more complex zinc-based catalytic systems, such as those involving guanidinate and chelate ligands. These complexes have demonstrated high efficacy, particularly in the realm of ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA), a biodegradable polymer of significant commercial interest. acs.orgunits.itacs.org

Zinc (II) complexes supported by bulky monoanionic guanidinate ligands have been synthesized and evaluated as catalysts for the ROP of L-lactide. acs.orgunits.it These catalysts have shown stability and activity under industrially relevant conditions, such as high temperatures (around 190 °C) and solvent-free environments. acs.orgunits.itacs.org Notably, their performance is often compared to that of tin(II) 2-ethylhexanoate, the current industrial standard catalyst for PLA production. acs.orgunits.itnih.gov Research indicates that these zinc guanidinate complexes can exhibit activity comparable to the tin-based catalyst and, in some cases, offer advantages such as lower monomer racemization. acs.orgunits.it

The synthesis of these zinc guanidinate complexes typically involves the reaction of a guanidine (B92328) proligand with a zinc precursor, such as zinc bis(trimethylsilyl)amide (Zn[N(SiMe₃)₂]₂). acs.orgunits.it The resulting complexes are then employed as initiators for the polymerization process.

In addition to guanidinate ligands, other chelating agents are utilized to form active zinc catalysts. For instance, zinc complexes incorporating guanidine-phenolate and amidine-phenolate ligands have been synthesized and assessed for their catalytic performance in the solvent-free ROP of rac-lactide. mdpi.com The chelation of the zinc center by these ligands plays a crucial role in the catalytic cycle. While not directly involving this compound as a ligand, this research highlights the versatility of zinc as a catalytic metal and the importance of the coordination environment in tuning its activity.

The following table summarizes the catalytic performance of a representative zinc guanidinate complex in comparison to tin(II) 2-ethylhexanoate for the polymerization of L-lactide under specific conditions.

Table 1: Comparative Catalytic Activity in L-Lactide Polymerization

Catalyst Monomer/Catalyst Ratio Time (h) Conversion (%)
Zinc Guanidinate Complex 1 5000:1 1 94

Data derived from studies conducted at 190°C in the presence of an alcohol co-initiator. acs.org

Structure-Activity Relationships in Catalytic Performance

The catalytic performance of zinc-based catalysts, including complexes derived from or compared with this compound, is intricately linked to their molecular structure. The relationship between the structure of the catalyst and its activity, selectivity, and control over polymer properties is a key area of investigation in catalysis research.

For zinc complexes used in the ring-opening polymerization of lactide, the nature of the ligands coordinated to the zinc center has a profound impact on catalytic behavior. Key structural factors that influence catalytic performance include:

Steric Hindrance: The bulkiness of the ligands around the zinc center can influence the rate of polymerization and the stereoselectivity of the resulting polymer. mdpi.com For instance, in zinc complexes with β-diketiminate (BDI) ligands, the steric and electronic characteristics of the ancillary ligands show a significant influence on the polymerization performance. mdpi.com The use of bulkier substituents on the ligand can lead to higher heteroselectivity in the polylactide produced. mdpi.com

Electronic Effects: The electron-donating or electron-withdrawing nature of the ligands can modulate the Lewis acidity of the zinc center, which in turn affects its ability to activate the monomer. mdpi.com The stereoregularity of the resulting polylactide is influenced by these electronic factors. mdpi.com

Coordination Geometry: The geometry of the zinc complex, which is dictated by the coordinating ligands, plays a crucial role in the catalytic mechanism. For example, the formation of dimeric or monomeric species in solution can lead to different catalytic activities. researchgate.net

In the context of polymerization, the goal is often to achieve a high rate of polymerization while maintaining control over the polymer's molecular weight and tacticity. researchgate.net Research on various zinc complexes has shown that by systematically modifying the ligand framework, it is possible to tune the catalyst's performance to meet specific requirements. For example, zinc complexes with chiral ligands have been developed to control the stereochemistry of the polymer, leading to materials with specific physical properties. mdpi.com

The following table outlines the general influence of ligand properties on the catalytic performance of zinc complexes in ring-opening polymerization.

Table 2: Influence of Ligand Structure on Catalytic Performance

Ligand Property Effect on Catalysis
Increased Steric Bulk May decrease polymerization rate but can increase stereoselectivity. mdpi.com
Electron-Donating Groups Can increase the nucleophilicity of the initiating group, potentially affecting initiation and propagation rates.
Electron-Withdrawing Groups Can increase the Lewis acidity of the zinc center, enhancing monomer activation. mdpi.com

| Chelate Ring Size | Affects the stability and geometry of the complex, thereby influencing catalytic activity. |

Catalysis in Curing and Vulcanization Processes

This compound serves as an important catalyst and activator in various curing and vulcanization processes, particularly in the production of polyurethanes and the crosslinking of rubber.

In polyurethane systems, this compound functions as a catalyst, often in conjunction with other metal catalysts like those based on bismuth. plastribution.co.ukreaxis.com It is particularly noted for its role in promoting the crosslinking and curing reactions. reaxis.com Compared to organotin catalysts, zinc-based catalysts like this compound can offer a longer pot life due to their lower initial activity at room temperature, which can be advantageous in certain applications. tib-chemicals.com They are especially suitable for curing reactions that occur at elevated temperatures and for systems based on aromatic isocyanates. tib-chemicals.com The use of zinc carboxylates like this compound is also driven by the increasing environmental and regulatory restrictions on organotin compounds. reaxis.com

In the rubber industry, this compound is utilized as a vulcanization activator. struktol.de Vulcanization is the chemical process of converting natural rubber and other diene rubbers into more durable materials by forming crosslinks between polymer chains. This compound, often in combination with zinc oxide and stearic acid, plays a crucial role in activating the vulcanization process. struktol.deutwente.nl Its functions include:

Enhancing the vulcanization speed. struktol.de

Increasing the crosslink density of the rubber. struktol.de

Improving the reversion resistance, which is the tendency of the rubber to lose its crosslinks at elevated temperatures. struktol.de

Improving the dynamic properties of the vulcanized product. struktol.de

Reducing stress relaxation and creep. struktol.de

The mechanism of activation involves the formation of a zinc-accelerator complex, which then participates in the formation of the active sulfurating species responsible for crosslinking. mdpi.comresearchgate.net this compound is particularly effective in soluble EV (Efficient Vulcanization) systems. struktol.de

The following table summarizes the primary roles of this compound in curing and vulcanization processes.

Table 3: Role of this compound in Curing and Vulcanization

Process Role of this compound Key Effects
Polyurethane Curing Catalyst Promotes crosslinking reactions, offers longer pot life compared to some organotins. reaxis.comtib-chemicals.com

| Rubber Vulcanization | Activator | Increases vulcanization speed and crosslink density, improves reversion resistance and dynamic properties. struktol.de |

Advanced Materials Synthesis Via Zinc 2 Ethylhexanoate Precursors

Fabrication of Metal Oxide Nanomaterials and Thin Films

Zinc 2-ethylhexanoate (B8288628) is a key organometallic precursor for the synthesis of various metal oxide nanomaterials and the deposition of thin films through solution-based methods. These methods, including sol-gel processing and thermal decomposition, are valued for their low cost, scalability, and precise control over stoichiometry.

Zinc 2-ethylhexanoate is frequently used to produce highly crystalline zinc oxide (ZnO) nanoparticles. Through nonhydrolytic processes, such as thermal decomposition in the presence of capping agents like amines, soluble ZnO nanocrystals can be synthesized. nih.govsemanticscholar.org This method allows for significant control over particle size, with studies reporting the formation of ZnO nanocrystals ranging from approximately 5 to 8 nm. semanticscholar.org The decomposition of the precursor under controlled temperature conditions, typically between 230 and 250 °C, leads to the formation of ZnO with a hexagonal wurtzite structure. scielo.org.mx

The morphology of the resulting ZnO nanostructures can be influenced by various synthesis parameters. For example, the use of different capping agents or surfactants during the synthesis process can control the shape and prevent agglomeration of the nanoparticles. researchgate.net Research has shown that decomposition of this compound in organic media can yield nearly spherical nanoparticles with diameters ranging from 3 to 13 nm.

The table below summarizes findings from research on the synthesis of ZnO nanostructures using this compound as a precursor.

Synthesis MethodSolvent/Capping AgentTemperatureResulting MaterialParticle SizeReference
Thermal DecompositionDiphenyl Ether / Amines230-250 °CSoluble ZnO Nanocrystals5 - 8 nm nih.gov
Sol-GelPropan-2-ol-ZnO Nanoparticles- scielo.org.mx
Nonhydrolytic Decomposition--Crystalline ZnO Nanoparticles5 - 8 nm

This table is interactive and can be sorted by column.

In the field of transparent electronics, this compound is utilized in combination with tin precursors, such as tin(II) 2-ethylhexanoate, to fabricate zinc tin oxide (ZTO) thin films. mdpi.commocedes.org These films are typically amorphous but possess smooth and dense morphologies, making them suitable for applications in thin-film transistors (TFETs). mocedes.org

The solution-based approach, often involving spin-coating, allows for precise control over the stoichiometric ratio of zinc to tin. mdpi.commocedes.org The precursor solution, which may also contain stabilizers like 2-ethanolamine, is deposited onto a substrate and then subjected to thermal treatment in an oxygen atmosphere to form the ZTO film. mdpi.commocedes.org Research indicates that the use of tin(II) 2-ethylhexanoate as the tin source can lead to ZTO films with superior morphologies compared to those derived from Sn(IV) precursors. mocedes.org These solution-processed ZTO films are integral to the development of transparent and flexible electronic devices.

While this compound is a prominent precursor for oxide-based nanomaterials, its application in the synthesis of zinc sulfide (B99878) (ZnS) nanoparticles is not as extensively documented in scientific literature. The common methods for ZnS nanoparticle synthesis often utilize other zinc sources, such as zinc acetate (B1210297) or zinc chloride, which are reacted with a sulfur source like sodium sulfide or thiourea. scielo.org.mxmdpi.commocedes.org These syntheses are typically carried out via chemical precipitation or hydrothermal methods. Although the thermal decomposition of metal carboxylates is a versatile technique, the specific use of this compound for ZnS formation is less common compared to its established role in producing ZnO and ZTO.

Influence of Precursor Decomposition Pathways on Material Properties

The properties of nanomaterials derived from this compound are heavily dependent on the precursor's decomposition pathway. nih.govsemanticscholar.org Thermal decomposition, a common route, involves heating the organometallic precursor in a high-boiling-point solvent, often in an inert atmosphere. researchgate.net This process typically occurs at temperatures between 200-300°C. researchgate.net

The specific pathway can be influenced by the presence of other molecules. For instance, nonhydrolytic synthesis, which avoids water, can decrease reaction rates and lead to more controlled crystallization. researchgate.net The use of surface capping agents, such as long-chain amines, can result in a "clean" decomposition, yielding highly crystalline nanoparticles with controlled sizes. allhdi.com The choice of metal in the 2-ethylhexanoate precursor also dictates the decomposition path; under certain conditions, some metal precursors may lead to pyrolized products instead of soluble nanocrystals, highlighting the importance of precise control over the reaction environment. nih.govsemanticscholar.org

Integration into Polymer Matrices and Composite Materials Research

This compound is utilized in the fabrication of polymer composites through two primary roles: as a precursor for the in situ formation of zinc oxide fillers and as a catalyst for polymerization.

As a precursor, this compound is valued for being cost-effective, air-stable, and non-toxic, making it suitable for the in situ synthesis of ZnO nanoparticles directly within a polymer matrix. researchgate.net This method involves the decomposition of the precursor within the polymer, leading to a dispersion of ZnO particles that can enhance the thermal, mechanical, or functional properties of the composite material. researchgate.netnih.gov The addition of ZnO nanoparticles into a polyester (B1180765) matrix, for example, has been shown to act as a catalyst that reduces the energy required for thermal degradation. researchgate.net

In its catalytic role, this compound is employed in polymerization reactions, particularly for producing polyurethanes and polyesters. researchgate.netscienceopen.com It can function as a catalyst in the ring-opening polymerization of cyclic esters, such as ε-caprolactone. researchgate.net Its catalytic activity is comparable to conventional catalysts like stannous octoate, making it a viable alternative in the synthesis of biodegradable polyesters for various applications. durachem.com

Application in Coatings and Pigment Dispersion Research

In the coatings industry, this compound functions as a versatile additive, primarily known for its role as a drier (siccative) and a pigment dispersing agent. allhdi.comumicore.comborchers.com

Furthermore, this compound is highly effective as a wetting and pigment-dispersing agent. umicore.comborchers.com It aids in the stabilization of solid pigment particles within the liquid paint medium, preventing flocculation and settling. specialchem.com By adsorbing onto the pigment surface, it facilitates better dispersion, which is crucial for achieving optimal color, gloss, and film integrity. specialchem.com Its ability to assist in pigment wetting can also reduce issues like loss of dry, particularly when added during the pigment grinding stage. borchers.com

Research on Material Stabilization Applications

This compound is widely utilized in the field of polymer processing as a stabilizer, enhancing the durability and performance of the final products. bdmaee.net Its primary role is to improve the processing stability of polymers, particularly in materials like plastics, rubbers, and coatings where it functions as a thermal stabilizer. bdmaee.net

During high-temperature processing methods such as extrusion and injection molding, polymers can undergo thermal degradation, leading to the breaking of molecular chains and a subsequent decline in product performance. This compound mitigates this by inhibiting the formation of free radicals, which effectively prevents thermal degradation. bdmaee.net It is particularly effective in thermally sensitive polymers like polyvinyl chloride (PVC) and polyolefins (e.g., PE, PP). bdmaee.net

In addition to thermal stability, this compound also acts as a UV stabilizer. bdmaee.net When incorporated into agricultural films, for instance, it absorbs ultraviolet radiation and dissipates it as heat. This action prevents the breakdown of the polymer matrix caused by prolonged sun exposure, thereby extending the material's lifespan and effectiveness. bdmaee.net

Table 1: Material Stabilization Functions of this compound

Stabilization TypeMechanismAffected MaterialsPrimary Benefit
Thermal StabilizerInhibits the formation of free radicals during high-temperature processing. bdmaee.netPlastics, Rubbers, PVC, Polyolefins (PE, PP). bdmaee.netPrevents degradation of polymer chains, improving performance and service life. bdmaee.net
UV StabilizerAbsorbs UV radiation and converts it into heat. bdmaee.netAgricultural films and other polymers exposed to sunlight. bdmaee.netExtends the lifespan of the material by preventing polymer breakdown. bdmaee.net

Investigation as Fuel Additive Components

This compound is investigated as a component in fuel additives, primarily for its role as a precursor to zinc oxide (ZnO) nanoparticles which act as a combustion catalyst. uotechnology.edu.iqnih.gov The addition of such metal-based nanoparticles to diesel fuel has been shown to improve engine performance and reduce harmful emissions. uotechnology.edu.iqekb.eg While research often focuses on the effects of the resulting ZnO nanoparticles, the use of this compound is relevant as a soluble and stable source for generating these particles within the fuel. evitachem.com

Studies have shown that diesel fuel blended with ZnO nanoparticles can lead to improved thermal efficiency and reduced brake specific fuel consumption (BSFC). uotechnology.edu.iqekb.eg The nanoparticles enhance the combustion process due to their high surface area and catalytic activity. nih.gov This leads to a more complete combustion of the fuel, which in turn reduces emissions of carbon monoxide (CO), hydrocarbons (HC), and smoke. uotechnology.edu.iq Research indicates that this compound can work synergistically with other compounds, such as Barium 2-ethylhexanoate, to reduce smoke and soot. evitachem.com

Table 2: Effects of Zinc-Based Nanoparticle Fuel Additives on Diesel Engine Performance

Performance MetricObserved EffectReason
Brake Thermal Efficiency (BTE)Increased uotechnology.edu.iqekb.egImproved and more complete combustion. nih.gov
Brake Specific Fuel Consumption (BSFC)Decreased uotechnology.edu.iqekb.egHigher energy release from more efficient combustion. uotechnology.edu.iq
CO EmissionsReduced uotechnology.edu.iqMore complete oxidation of carbon to CO2. nih.gov
HC EmissionsReduced uotechnology.edu.iqMore complete combustion of fuel hydrocarbons. nih.gov
Smoke EmissionsReduced uotechnology.edu.iqIncreased oxygen content and catalytic effect of nanoparticles reduce particulate formation. uotechnology.edu.iq

Corrosion Protection Studies in Material Science

This compound is an effective corrosion inhibitor used in anti-corrosion coatings to extend the lifespan of metals. allhdi.com Its primary mechanism involves forming a protective barrier on the metal surface. The molecules of this compound adsorb onto the metal, creating a thin, uniform film that shields the material from corrosive agents like oxygen, water, and chloride ions. allhdi.com

This protective action is a form of chemisorption, where the polar groups of the 2-ethylhexanoate ions bond with the metal surface. allhdi.com This creates a durable layer that inhibits both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions that drive corrosion.

Recent research has also explored the use of the ligand component, 2-ethylhexanoic acid (EHA), for vapor-phase corrosion protection of zinc. researchgate.netnih.govmdpi.com This method, known as chamber protection, involves treating the metal with EHA vapors. researchgate.net The treatment forms an adsorption film on the zinc surface, which can be up to 100 nm thick. researchgate.netnih.gov This film passivates the metal, making it less reactive to the corrosive environment. nih.govmdpi.com The protective properties of this film have been observed to increase within the first day of exposure to air after treatment. researchgate.netnih.gov

Table 3: Research Findings on this compound in Corrosion Protection

Application MethodMechanism of ProtectionKey Findings
Anti-Corrosion Coating AdditiveForms a protective film on the metal surface via chemisorption, acting as a barrier to corrosive agents. allhdi.comEffectively inhibits both anodic and cathodic corrosion reactions. allhdi.com
Vapor-Phase Treatment (with EHA)Forms a nano-sized adsorption film on the zinc surface that passivates the metal. researchgate.netmdpi.comFilm thickness can reach up to 100 nm; protective properties improve after initial exposure to air. researchgate.netnih.gov

Analytical Characterization Techniques for Zinc 2 Ethylhexanoate and Its Derivatives

Chromatographic and Spectrometric Methods for Quantitative Analysis

Quantitative analysis is critical for determining the elemental composition and the concentration of organic moieties within Zinc 2-Ethylhexanoate (B8288628) samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of the organic components of metal soaps like Zinc 2-Ethylhexanoate. unipi.it Due to the low volatility of metal carboxylates, direct analysis is not feasible. Therefore, a chemical derivatization step is required to convert the non-volatile carboxylate into a volatile compound suitable for GC analysis. jfda-online.comsigmaaldrich.com

The most common approach involves silylation, where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), reacts with the carboxylate to form a more volatile trimethylsilyl (B98337) (TMS) ester. unipi.it This derivatization allows the 2-ethylhexanoate portion of the molecule to be separated from other components on a chromatographic column and subsequently identified and quantified by the mass spectrometer. unipi.itnih.gov The mass spectrometer fragments the derivative, producing a characteristic mass spectrum that serves as a fingerprint for identification. For quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity for the target analytes. nih.gov

Table 1: Representative GC-MS Parameters for Analysis of Derivatized Zinc Carboxylates

ParameterCondition
Instrumentation Agilent 6890N Gas Chromatograph with 5973 Mass Selective Detector
Column HP-5MS (5% diphenyl-95% dimethyl-polysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Injection Mode Splitless
Injector Temperature 280 °C
Oven Program Initial 80°C (2 min), ramp 20 °C/min to 280°C (10 min)
Carrier Gas Helium
Derivatizing Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Detection Mode Scan Mode (Qualitative), Selected Ion Monitoring (SIM) (Quantitative)

This data is illustrative, based on typical methodologies for metal soap analysis. unipi.itnih.gov

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is the standard method for the precise determination of the elemental (zinc) content in this compound. analytice.comfraunhofer.de The technique is based on the atomization and excitation of the sample's elements in a high-temperature argon plasma. libretexts.org

To perform the analysis, the sample is first digested, typically using strong acids, to bring the zinc atoms into an aqueous solution. libretexts.org This solution is then nebulized into an aerosol and introduced into the plasma, which can reach temperatures of 6,000 to 10,000 K. At these temperatures, the zinc atoms are excited to higher electronic energy levels. When they relax back to their ground state, they emit photons of light at characteristic wavelengths. fraunhofer.delibretexts.org The intensity of the emitted light at a specific wavelength for zinc is directly proportional to the concentration of zinc in the sample. libretexts.org By comparing the emission intensity to that of calibration standards with known zinc concentrations, a precise quantification of the zinc content can be achieved. ecn.nl

Table 2: Typical Parameters for ICP-AES Elemental Analysis

ParameterDescription
Technique Principle Measurement of light emission from elements excited in a high-temperature plasma.
Sample Preparation Acid digestion of the sample to dissolve the analyte.
Target Element Zinc (Zn)
Quantification Based on a calibration curve generated from standards of known concentrations.
Typical Limit of Quantification Can be in the range of µg/L to mg/L depending on the matrix and instrument. fraunhofer.deresearchgate.net

Advanced Spectroscopic Methods for Structural and Electronic Characterization

To understand the three-dimensional arrangement of atoms and the surface morphology of this compound and its derivatives, advanced spectroscopic and microscopic techniques are employed.

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. For this compound, XRD analysis can confirm whether the material is crystalline or amorphous. A crystalline sample will produce a diffraction pattern with sharp, well-defined peaks at specific diffraction angles (2θ), whereas an amorphous material will yield a broad halo. researchgate.net

The positions and intensities of the peaks in the diffractogram are unique to a specific crystal structure. This data can be used to:

Identify the crystalline phase: By comparing the experimental pattern to databases like the International Centre for Diffraction Data (ICDD).

Determine lattice parameters: The precise positions of the diffraction peaks are related to the dimensions of the unit cell of the crystal lattice.

Estimate crystallite size: The width of the diffraction peaks is inversely proportional to the size of the crystalline domains, a relationship described by the Scherrer equation. chalcogen.ro

Assess sample purity: The presence of peaks from other phases can indicate impurities in the sample.

Analysis of related zinc-carboxylate complexes, such as those with a μ-4-oxo-tetrazinc core, relies on structural data that is fundamentally determined by techniques like XRD. shepchem.com

Table 3: Information Obtainable from XRD Analysis of Crystalline this compound

ParameterInformation Provided
Peak Positions (2θ) Crystal lattice spacings and unit cell parameters.
Peak Intensities Arrangement of atoms within the unit cell.
Peak Broadening Average crystallite size and lattice strain.
Pattern Matching Phase identification and purity assessment.

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique used to visualize the atomic structure of materials at the nanoscale. While this compound itself is a bulk chemical, HRTEM is invaluable for characterizing its derivatives, such as nanoparticles or nanostructured films.

HRTEM provides direct images of the crystalline lattice, where the arrangement of atomic columns can be observed. researchgate.net This allows for:

Direct visualization of the crystal lattice: Confirming the crystalline nature and structure of the material. iitg.ac.in

Measurement of lattice spacing: The distance between the lattice fringes in an HRTEM image corresponds to the interplanar spacing (d-spacing) of the crystal planes, which can be correlated with XRD data. researchgate.netias.ac.in

Identification of crystal defects: Dislocations, stacking faults, and grain boundaries can be directly observed, providing insight into the material's quality.

Analysis of morphology and size distribution: Provides detailed information on the shape and size of individual nanoparticles. ekb.eg

The corresponding selected area electron diffraction (SAED) pattern can be used to confirm the crystal structure and orientation of the nanoscale material. researchgate.net

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface. sphinxsai.com Unlike electron microscopy, AFM does not require a vacuum and can image non-conducting samples. For this compound, which can be a viscous liquid or used as a component in coatings and films, AFM is ideal for characterizing surface morphology and roughness. espublisher.com

In AFM, a sharp tip attached to a cantilever is scanned across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured by a laser and photodiode system. This data is used to generate a 3D topographical map of the surface. kjmm.org AFM analysis provides quantitative data on several surface parameters. researchgate.netresearchgate.net

Table 4: Typical Surface Roughness Parameters Measured by AFM

ParameterSymbolDescription
Root Mean Square Roughness RqThe root mean square average of the height deviations taken from the mean image data plane.
Average Roughness RaThe arithmetic average of the absolute values of the height deviations from the mean plane.
Maximum Height RmaxThe vertical distance between the highest and lowest points in the image.

These parameters provide a quantitative measure of the surface texture of films or coatings containing this compound. mdpi.com

Atomic Emission Spectrometry (AES)

Atomic Emission Spectrometry (AES) is a powerful analytical technique used to determine the elemental composition of a sample. In the context of this compound, AES is primarily employed for quantitative analysis of zinc content and the detection of trace metallic impurities. The fundamental principle of AES involves subjecting the sample to a high-temperature source, such as an inductively coupled plasma (ICP) or a microwave plasma. iyte.edu.tr This high energy desolvates, atomizes, and excites the atoms of the elements present in the sample. iyte.edu.tr As the excited electrons return to their ground state, they emit light at characteristic wavelengths for each element. The intensity of this emitted light is directly proportional to the concentration of the element in the sample.

For the analysis of this compound, the compound would first be dissolved in a suitable organic solvent and then introduced into the plasma. The spectrometer measures the emission from zinc atoms to verify the concentration of the primary component. Simultaneously, it can scan for the characteristic emission lines of other elements, allowing for the quantification of impurities. Microwave plasma atomic emission spectrometry (MP-AES) has been successfully used to determine dozens of impurity elements in zinc metal samples, with detection limits often in the range of 10⁻⁵ to 10⁻⁴ wt%. researchgate.net This capability is directly transferable to assessing the purity of this compound, ensuring it meets the stringent requirements for its various industrial applications.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When analyzing this compound, XPS provides critical information about the oxidation state of the zinc atom and its bonding environment with the carboxylate ligands. The analysis involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. chalcogen.ro The binding energy of these emitted photoelectrons is characteristic of the element and its chemical state.

For zinc compounds, the primary XPS regions of interest are the Zn 2p and the X-ray induced Zn LMM Auger peaks. The Zn 2p peak shows a significant spin-orbit split into Zn 2p3/2 and Zn 2p1/2 components. thermofisher.com While the binding energy shift for the Zn 2p peaks between different chemical states (e.g., metallic zinc vs. zinc oxide) can be small, the shape and width of the peak can indicate the presence of multiple zinc species. thermofisher.comxpsfitting.com The modified Auger parameter, which combines the binding energy of the photoelectron peak (Zn 2p3/2) and the kinetic energy of the Auger electron peak (Zn LMM), is often used for a more definitive chemical state identification, as it has a larger chemical shift than the Zn 2p peaks alone. xpsfitting.com In this compound, XPS would be expected to show the Zn 2p3/2 peak at a binding energy corresponding to the Zn(II) oxidation state, similar to that observed in zinc oxide. chalcogen.ro

Table 1: Representative Binding Energies for Zinc Species in XPS Analysis
Chemical StateXPS PeakBinding Energy (eV)
Zn MetalZn 2p3/21021.7
ZnOZn 2p3/2~1022.0
ZnOO 1s~530.5

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a substance. While this compound itself, being a salt of a d¹⁰ metal ion with a saturated carboxylate ligand, does not exhibit strong absorption in the visible region and is typically a colorless or pale yellow liquid, UV-Vis spectroscopy is a valuable tool for studying its derivatives and reactions. gelest.com For instance, this technique is highly effective for monitoring the formation of zinc-containing complexes or the synthesis of zinc oxide (ZnO) nanoparticles where this compound may be used as a precursor.

The formation of ZnO nanoparticles from a precursor solution can be tracked by the emergence of a characteristic absorption peak in the UV region, typically between 360 and 380 nm. rsc.org This absorption is due to the electronic band gap of the semiconductor material and its appearance confirms nanoparticle formation. rsc.org The position and shape of this peak can also provide information about the size and distribution of the nanoparticles. researchgate.net Furthermore, if this compound is reacted with a chromophoric ligand, UV-Vis spectroscopy can be used to determine the stoichiometry and stability constant of the resulting colored complex. For example, the complexation of Zn(II) ions with the murexide (B42330) reagent results in a complex with a maximum absorbance at 450 nm. pcbiochemres.com

Table 2: UV-Vis Absorbance Maxima for Selected Zinc Species
Compound/MaterialMaximum Absorbance (λmax)Reference
ZnO Nanoparticles~360-380 nm rsc.org
Zn-Murexide Complex450 nm pcbiochemres.com

Thermal Analysis Techniques for Material Stability and Transformation

Thermal analysis comprises a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. For this compound, these methods are crucial for determining its thermal stability, decomposition pathways, and phase transition behavior.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of this compound. When the compound is heated, it will eventually decompose. TGA records the temperature at which this mass loss begins (onset of decomposition) and the distinct stages of decomposition.

For metal carboxylates like this compound, the thermal decomposition typically involves the loss of the organic ligands, ultimately yielding the metal oxide as the final residue. The TGA curve for this compound would show a significant mass loss corresponding to the volatilization and decomposition of the two 2-ethylhexanoate ligands, with the process concluding at a temperature where stable zinc oxide is formed. Analysis of a similar compound, tin(II) 2-ethylhexanoate, shows it undergoes volatilization and conversion to its respective oxide (SnO₂). researchgate.net The residual mass percentage from the TGA thermogram can be used to confirm the stoichiometry of the original compound and the identity of the final product (ZnO).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is used to study thermal transitions such as melting, crystallization, and decomposition. nih.gov

A DSC thermogram of this compound would reveal endothermic or exothermic peaks corresponding to these physical and chemical changes. For instance, an endothermic peak could indicate a phase transition like melting. The decomposition process, which begins at a temperature identified by TGA, would also appear on the DSC curve, often as a complex series of endothermic or exothermic events corresponding to the breaking of bonds and the formation of new products. In studies of other zinc carboxylates, endothermic peaks have been assigned to the conversion of zinc-containing precursors to zinc oxide. researchgate.net For example, a DSC curve for zinc nanoparticles showed an endothermic peak around 260°C, which was attributed to the conversion of zinc hydroxide (B78521) to zinc oxide. researchgate.net A similar analysis for this compound would provide valuable data on the energy changes associated with its decomposition.

Environmental Research and Degradation Studies of Zinc 2 Ethylhexanoate

Methodologies for Assessing Environmental Fate and Behavior

The environmental fate and behavior of Zinc 2-Ethylhexanoate (B8288628) are assessed through a variety of standardized methodologies that evaluate its persistence, mobility, and potential for bioaccumulation. These studies are often conducted following international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), to ensure data consistency and comparability. symbioticresearch.net

A primary aspect of assessing the environmental fate of Zinc 2-Ethylhexanoate is determining its potential for biodegradation. Standardized tests, such as OECD 301 (Ready Biodegradability), are employed to evaluate the rate and extent to which the compound can be broken down by microorganisms in aquatic environments. symbioticresearch.net For more complex environmental matrices, simulation tests like OECD 307 (Aerobic and Anaerobic Transformation in Soil) and OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems) are utilized to mimic real-world conditions. symbioticresearch.net These tests can be conducted using radiolabeled compounds (e.g., with ¹⁴C) to trace the degradation pathway and identify metabolites. symbioticresearch.net

The mobility of this compound in the environment is largely governed by its adsorption and desorption characteristics in soil and sediment. The OECD 106 guideline, "Adsorption - Desorption Using a Batch Equilibrium Method," is a key methodology for quantifying the extent to which the compound will bind to soil particles, which influences its potential for leaching into groundwater. symbioticresearch.net Given that metal carboxylates like this compound can dissociate in water, the environmental behavior of both the zinc cation (Zn²⁺) and 2-ethylhexanoic acid are considered. haz-map.com The behavior of the resulting zinc ion is highly dependent on environmental factors such as pH and water hardness. sciencelearn.org.nz

Analytical techniques are crucial for detecting and quantifying this compound and its degradation products in various environmental media. While specific methods for the intact compound are not extensively detailed in readily available literature, the analysis would likely involve a combination of chromatographic separation and spectroscopic detection. For the zinc component, well-established methods for trace metal analysis are employed.

Below is an interactive data table summarizing the analytical methods used for determining zinc in environmental samples.

Research on Degradation Pathways and Mechanisms in Environmental Systems

The degradation of this compound in environmental systems is understood to proceed through several key pathways, primarily involving the dissociation of the compound followed by the separate degradation of its constituent parts: the zinc ion and 2-ethylhexanoic acid.

Dissociation and Hydrolysis: In aqueous environments, metal carboxylates such as this compound are expected to readily dissociate into the free metal ion (Zn²⁺) and the corresponding free acid (2-ethylhexanoic acid). haz-map.com The zinc ion can then undergo hydrolysis, forming various zinc hydroxide (B78521) species, with the specific forms being dependent on the pH of the surrounding water. cost-nectar.euresearchgate.net

Biodegradation of the Organic Moiety: The 2-ethylhexanoic acid component is susceptible to microbial degradation. Studies on related compounds have shown that microorganisms are capable of oxidizing 2-ethylhexanol to 2-ethylhexanoic acid, which can then be further metabolized. nih.gov This suggests that the 2-ethylhexanoate portion of the molecule can be broken down by naturally occurring microbes in soil and water systems.

Fate of the Zinc Ion: The environmental fate of the zinc ion is influenced by various abiotic factors. In aquatic systems, the toxicity and bioavailability of zinc are significantly affected by water hardness, pH, and the concentration of dissolved organic carbon. In acidic waters, zinc tends to exist in a more soluble and bioavailable form, while in neutral to alkaline conditions, it is more likely to adsorb to sediment or precipitate out of the water column. sciencelearn.org.nz

Photodegradation: While direct photodegradation studies on this compound are not widely reported, research on zinc oxide (ZnO), a potential transformation product, indicates that it possesses photocatalytic properties. mdpi.comnih.govscielo.br When exposed to UV radiation, zinc oxide can generate reactive oxygen species that are capable of degrading organic pollutants. mdpi.com This suggests that under certain environmental conditions where zinc oxide may be formed, it could contribute to the degradation of organic substances in its vicinity. However, ZnO itself is also susceptible to photocorrosion, which can lead to the dissolution of zinc ions. mdpi.com

The following interactive data table summarizes the potential degradation pathways for this compound in the environment.

Studies on Material Stabilization and Longevity in Environmental Contexts

This compound plays a significant role as a material stabilizer, particularly in the context of polyvinyl chloride (PVC) and anti-corrosion coatings, thereby enhancing the longevity of these materials in various environmental settings.

PVC Stabilization: this compound is a key component in Ca/Zn stabilizer systems, which are utilized as a non-toxic alternative to traditional lead-based stabilizers for PVC. pishrochem.comsenvietchemical.com During the thermal processing of PVC, the polymer is susceptible to degradation, which involves the release of hydrochloric acid (HCl) and the formation of undesirable color changes. sci-hub.se Zinc carboxylates, such as this compound, function by substituting unstable chlorine atoms within the PVC structure. sci-hub.se This action helps to prevent the initial discoloration of the polymer. However, the reaction product, zinc chloride (ZnCl₂), can itself accelerate PVC degradation. sci-hub.se To counteract this, calcium carboxylates are included in the stabilizer formulation to react with the ZnCl₂ and regenerate the zinc stabilizer. sci-hub.se This synergistic action of the Ca/Zn system provides both good initial color and long-term thermal stability to the PVC, extending its service life. pishrochem.comsci-hub.se

Corrosion Protection: In the field of protective coatings, this compound is utilized as a corrosion inhibitor. allhdi.com Its incorporation into coating formulations provides long-term protection for metallic substrates against environmental corrosion. allhdi.com Outdoor exposure testing of coatings containing this compound has been conducted to evaluate their long-term performance and durability. allhdi.com The compound is considered a more environmentally friendly alternative to heavy metal-based corrosion inhibitors like chromates. allhdi.com

Longevity in Environmental Contexts: The stabilizing function of this compound directly contributes to the longevity of the materials it is incorporated into. By preventing the thermal degradation of PVC, it ensures that products such as pipes, window profiles, and cables maintain their mechanical properties and appearance for longer periods when exposed to environmental stressors. senvietchemical.com Similarly, as a corrosion inhibitor in paints and coatings, it extends the lifespan of metal structures by forming a protective barrier against atmospheric elements. allhdi.com Long-term studies on zinc-coated materials have shown service lifetimes that can exceed 100 years in certain atmospheric conditions, highlighting the durability imparted by zinc-based protective systems. researchgate.net

The following interactive data table summarizes the role of this compound in material stabilization and longevity.

Q & A

Q. What are the standard protocols for synthesizing Zinc 2-Ethylhexanoate in a laboratory setting?

this compound is typically synthesized via the reaction of 2-ethylhexanoic acid with zinc oxide or zinc hydroxide. Key steps include:

  • Dissolving 2-ethylhexanoic acid in a solvent (e.g., mineral spirits) and heating to 80–100°C.
  • Gradually adding zinc oxide under constant stirring until complete neutralization.
  • Filtering and concentrating the product under reduced pressure to remove excess solvent. Purity levels (~80% in mineral spirits or 99% with stabilizers like diethylene glycol monomethyl ether) depend on reaction conditions and post-synthesis purification .

Key Parameters :

ParameterValue/Description
SolventMineral spirits (common)
Reaction Temperature80–100°C
Zinc SourceZnO or Zn(OH)₂
Purity80–99% (varies with method)

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • FTIR : Identifies carboxylate stretching vibrations (asymmetric ~1540 cm⁻¹, symmetric ~1450 cm⁻¹) to confirm ligand coordination .
  • NMR (¹H and ¹³C) : Detects alkyl chain protons and carbons (e.g., δ 0.8–1.6 ppm for CH₂/CH₃ groups) .
  • Elemental Analysis : Quantifies zinc content (theoretical: ~18.6%) to verify stoichiometry .
  • Thermogravimetric Analysis (TGA) : Assesses thermal decomposition patterns (e.g., weight loss at 200–300°C) .

Q. What are the critical parameters to monitor during the purification of this compound?

  • Solvent Selection : Mineral spirits reduce viscosity for easier handling .
  • Temperature Control : Prevents premature decomposition during solvent removal.
  • Filtration : Removes unreacted zinc oxide particulates.
  • Purity Validation : Use FTIR and elemental analysis to confirm absence of unreacted acid or residual solvents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound across studies?

Contradictions in solubility data (e.g., insolubility in water vs. partial solubility in polar solvents) require:

  • Controlled Replication : Standardize solvent purity, temperature, and agitation methods.
  • Error Analysis : Quantify uncertainties in gravimetric or spectroscopic measurements .
  • Comparative Studies : Test solubility in solvent mixtures (e.g., hexane/ethanol gradients) to identify polarity-dependent trends .

Q. What methodologies are recommended for studying the thermal stability of this compound under varying environmental conditions?

  • Accelerated Aging Tests : Expose samples to elevated temperatures (e.g., 60–100°C) and monitor viscosity changes or precipitate formation over time .
  • TGA/DSC : Correlate weight loss events (e.g., ~250°C) with exothermic/endothermic peaks to map decomposition pathways .
  • Environmental Chambers : Simulate humidity or oxidative conditions to assess stability in industrial applications .

Q. How can computational chemistry be applied to predict the catalytic mechanisms of this compound in organic reactions?

  • Density Functional Theory (DFT) : Model ligand exchange kinetics or transition states in esterification/polymerization reactions.
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., mineral spirits vs. toluene) .
  • Data Validation : Cross-reference computational results with experimental FTIR or NMR data to refine models .

Q. What strategies can be employed to optimize the ligand exchange kinetics of this compound in coordination chemistry?

  • Variable Ligand Screening : Test chelating agents (e.g., acetylacetonate) to assess binding affinity via UV-Vis or conductivity measurements.
  • Kinetic Profiling : Use stopped-flow techniques to measure reaction rates under varying temperatures/pH .
  • Spectroscopic Monitoring : Track real-time changes using in-situ FTIR or Raman spectroscopy .

Methodological Guidelines

  • Data Reporting : Include processed data (e.g., TGA curves, NMR spectra) in the main text; raw data (e.g., reaction logs) should be appended .
  • Reproducibility : Document solvent batch numbers, equipment calibration details, and environmental conditions (humidity/temperature) .
  • Conflict Resolution : Address data contradictions through peer review and collaborative verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.